REACTION_SMILES
|
[C:1](=[O:2])([O-:3])[O-:4].[CH3:22][C:23]#[N:24].[Cl:15][CH2:16][CH2:17][CH2:18][C:19](=[O:20])[Cl:21].[ClH:7].[K+:5].[K+:6].[NH2:8][CH:9]([C:10](=[O:11])[NH2:12])[CH2:13][CH3:14]>>[NH:8]([CH:9]([C:10](=[O:11])[NH2:12])[CH2:13][CH3:14])[C:19]([CH2:18][CH2:17][CH2:16][Cl:15])=[O:20]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)CCCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC(N)C(N)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(NC(=O)CCCCl)C(N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1](=[O:2])([O-:3])[O-:4].[CH3:22][C:23]#[N:24].[Cl:15][CH2:16][CH2:17][CH2:18][C:19](=[O:20])[Cl:21].[ClH:7].[K+:5].[K+:6].[NH2:8][CH:9]([C:10](=[O:11])[NH2:12])[CH2:13][CH3:14]>>[NH:8]([CH:9]([C:10](=[O:11])[NH2:12])[CH2:13][CH3:14])[C:19]([CH2:18][CH2:17][CH2:16][Cl:15])=[O:20]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)CCCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC(N)C(N)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(NC(=O)CCCCl)C(N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |